molecular formula C5H5N3O4 B221596 10-Hydroxyeicosatetraenoic acid CAS No. 167697-52-1

10-Hydroxyeicosatetraenoic acid

Cat. No.: B221596
CAS No.: 167697-52-1
M. Wt: 320.5 g/mol
InChI Key: ZUOCVLADVGGUGH-DACGWFPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxyeicosatetraenoic acid (10-HETE) is a hydroxyeicosatetraenoic acid (HETE) characterized by a hydroxy group located at the C-10 position of its 20-carbon chain . It is a metabolite of arachidonic acid, an omega-6 polyunsaturated fatty acid, and is produced via enzymatic pathways involving lipoxygenase (LOX), cyclooxygenase (COX), or cytochrome P450 (CYP450) enzymes . Specifically, 10-HETE has been identified as one of the major products of NADPH-dependent arachidonic acid metabolism in rat liver microsomes . As a bioactive lipid mediator, it is of significant interest in studying immune responses, inflammation regulation, and cellular homeostasis under both physiological and pathophysiological conditions . Researchers utilize 10-HETE to investigate its specific mechanisms of action, which are implicated in modulating inflammatory processes, such as those observed in pathological models like bronchial asthma . Its study contributes to a broader understanding of the eicosanoid cascade and the complex roles of oxidized lipid metabolites in health and disease. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167697-52-1

Molecular Formula

C5H5N3O4

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8E,10R,11E,14E)-10-hydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23/h6-9,13-14,16-17,19,21H,2-5,10-12,15,18H2,1H3,(H,22,23)/b7-6+,9-8+,16-13+,17-14+/t19-/m1/s1

InChI Key

ZUOCVLADVGGUGH-DACGWFPESA-N

SMILES

CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C/C/C=C/[C@H](/C=C/C/C=C/CCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O

Synonyms

10-HETE
10-hydroxyeicosatetraenoic acid
10-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 10 Hydroxyeicosatetraenoic Acid

Precursor Substrates and Initial Oxygenation Events

The journey to 10-HETE begins with the mobilization of a crucial polyunsaturated fatty acid and its subsequent oxygenation to form reactive intermediates.

Arachidonic Acid as a Primary Substrate

Arachidonic acid (AA), a 20-carbon omega-6 fatty acid, serves as the fundamental precursor for the synthesis of a wide array of signaling molecules known as eicosanoids, including 10-HETE. wikipedia.orgatamanchemicals.commdpi.com Found esterified in the phospholipids (B1166683) of cell membranes, AA is released through the action of phospholipase A2 in response to various cellular stimuli. atamanchemicals.com Once liberated, AA becomes available for metabolism by several enzymatic systems. nih.govnih.gov The three primary pathways involved in the oxygenation of arachidonic acid are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems. acs.orgdiva-portal.orgnih.gov

Hydroperoxyeicosatetraenoic Acid Intermediates in 10-Hydroxyeicosatetraenoic Acid Formation

The initial step in the formation of many HETEs, including 10-HETE, often involves the generation of a hydroperoxyeicosatetraenoic acid (HPETE) intermediate. nih.govnih.gov Lipoxygenases and cyclooxygenases introduce molecular oxygen into arachidonic acid to create these unstable hydroperoxy derivatives. nih.govresearchgate.net These HPETEs are then rapidly reduced by cellular peroxidases to the more stable hydroxy fatty acids (HETEs). nih.govphysiology.org For instance, 12-lipoxygenase converts arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently reduced to 12-HETE. wikipedia.orgatamanchemicals.comontosight.ai Similarly, 15-lipoxygenases produce 15-HPETE, the precursor to 15-HETE. wikipedia.orgwikipedia.org While direct evidence for a specific 10-HPETE intermediate in all pathways is not firmly established, the general mechanism of HPETE formation and subsequent reduction is a cornerstone of HETE biosynthesis. nih.gov

Lipoxygenase-Dependent Pathways in Hydroxyeicosatetraenoic Acid Synthesis

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid. nih.gov

Role of Specific Lipoxygenase Isoforms

Different lipoxygenase isoforms exhibit distinct positional and stereospecificity. The primary LOX enzymes in humans are 5-LOX, 12-LOX, and 15-LOX. nih.gov While 12-LOX and 15-LOX are well-known to produce 12-HETE and 15-HETE respectively, the direct synthesis of 10-HETE by a specific lipoxygenase isoform is less commonly reported. ontosight.ainih.govfrontiersin.org However, some studies suggest that under certain conditions, lipoxygenase pathways can contribute to the formation of various HETE isomers. For example, rabbit lung has been shown to convert the 12-LOX product, 12-HPETE, into other metabolites, indicating the potential for further enzymatic modifications that could lead to different HETE isomers. ahajournals.org

Enantioselectivity in Lipoxygenase Catalysis

Lipoxygenase-catalyzed reactions are typically highly stereoselective, meaning they predominantly produce one specific enantiomer (a non-superimposable mirror image) of the HETE molecule. acs.orgacs.org For instance, platelet 12-LOX generates 12(S)-HETE. acs.org The enantiomeric composition of HETEs can thus provide clues about their biosynthetic origin, with enzymatic pathways like LOX and prostaglandin (B15479496) H synthase yielding stereochemically pure products, in contrast to non-enzymatic oxidation or some cytochrome P450-mediated reactions which may produce a racemic mixture (an equal mix of both enantiomers). acs.orgmdpi.com

Cytochrome P450-Dependent Pathways in this compound Formation

The cytochrome P450 (CYP) superfamily of enzymes represents a third major pathway for arachidonic acid metabolism, capable of producing a variety of HETE and epoxyeicosatrienoic acid (EET) metabolites. diva-portal.orgoup.comoup.com Unlike lipoxygenases, CYP-mediated hydroxylation does not always require a conjugated diene system in the product. nih.gov

Incubations of arachidonic acid with rat liver microsomes, which are rich in CYP enzymes, have been shown to produce several HETE isomers, including 10-HETE. diva-portal.orgacs.org Specifically, phenobarbital-induced rat liver microsomes convert arachidonic acid into a mixture of 10(S)-HETE and its 10(R)-enantiomer. acs.orgacs.org This lack of high stereoselectivity is a characteristic feature of some cytochrome P450-mediated reactions. acs.org Studies with human CYP isoforms have also implicated their involvement in HETE production. For example, CYP2C8 and CYP2C9 can form 13-HETE and 10-HETE. diva-portal.org The formation of these metabolites is dependent on NADPH and can be inhibited by classic CYP inhibitors like SKF-525A. nih.gov

Table 1: Key Enzymes in 10-HETE Biosynthesis

Enzyme Family Specific Isoforms (Examples) Precursor Product(s) Stereoselectivity
Lipoxygenase (LOX) Less defined for direct 10-HETE synthesis Arachidonic Acid HPETE intermediates Generally high (e.g., produces specific S or R enantiomers)
Cytochrome P450 (CYP) CYP2C8, CYP2C9 Arachidonic Acid 10-HETE (and other HETEs) Often produces a racemic or near-racemic mixture

Metabolic Fates and Downstream Transformations of 10 Hydroxyeicosatetraenoic Acid

Beta-Oxidation Pathways of 10-Hydroxyeicosatetraenoic Acid

Beta-oxidation is a primary catabolic process for fatty acids, involving the sequential removal of two-carbon units. wikipedia.orgreactome.org While the beta-oxidation of 12-HETE has been more extensively studied, the principles can be extrapolated to other HETE isomers like 10-HETE. In this process, the fatty acid is shortened from the carboxyl end, leading to the formation of shorter-chain hydroxy fatty acids. For instance, the beta-oxidation of 12(S)-HETE in MOLT-4 lymphocytes results in metabolites like 10-hydroxy-6,8,12-octadecatrienoic acid and 8-hydroxy-4,6,10-hexadecadienoic acid. nih.govnih.gov This process occurs in both peroxisomes and mitochondria. nih.gov Peroxisomal β-oxidation is particularly important for very long-chain fatty acids and is implicated in the breakdown of HETEs. nih.govwikipedia.org

Key enzymes in the beta-oxidation of HETEs include acyl-CoA synthetases, which activate the fatty acid, and a series of dehydrogenases, hydratases, and thiolases that carry out the core reactions of the cycle. wikipedia.orgreactome.org The presence of the hydroxyl group on the fatty acid chain can influence the rate and products of beta-oxidation.

Omega-Hydroxylation and Omega-1 Hydroxylation of Hydroxyeicosatetraenoic Acids

Omega (ω)-hydroxylation and omega-1 (ω-1)-hydroxylation represent another significant metabolic route for HETEs, catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F families. frontiersin.orgnih.govwikipedia.org This process introduces a hydroxyl group at or near the methyl end of the fatty acid chain.

Omega-Hydroxylation : This reaction adds a hydroxyl group to the terminal (ω) carbon atom. For HETEs, this results in the formation of dihydroxy-eicosatetraenoic acids. For example, arachidonic acid is metabolized to 20-HETE by CYP4A and CYP4F enzymes. nih.govnih.gov Similarly, HETEs can undergo ω-hydroxylation to form 20-hydroxy-HETEs.

Omega-1 Hydroxylation : This reaction introduces a hydroxyl group on the carbon atom adjacent to the terminal carbon (ω-1). This pathway also contributes to the diversity of HETE metabolites. For example, CYP4A1 has been shown to catalyze both ω- and ω-1 hydroxylation of various fatty acids. physiology.org

The primary human CYP4 enzymes involved in the ω-hydroxylation of fatty acids are CYP4A11, CYP4F2, and CYP4F3B. nih.gov These enzymes exhibit substrate preferences, with CYP4F2 being a major catalyst for the ω-hydroxylation of leukotriene B4 and other eicosanoids. wikipedia.orgahajournals.org The resulting dihydroxy metabolites generally exhibit reduced biological activity compared to their parent HETE molecules, suggesting that this pathway serves as a mechanism for their inactivation. nih.gov

Table 1: Key CYP Enzymes in HETE Hydroxylation | Enzyme Family | Specific Enzymes | Primary Reaction | Substrates | | --- | --- | --- | --- | | CYP4A | CYP4A11 | ω-hydroxylation | Arachidonic acid, HETEs | | CYP4F | CYP4F2, CYP4F3 | ω- and ω-1 hydroxylation | HETEs, Leukotriene B4 |

Keto-Reduction Mechanisms in Hydroxyeicosatetraenoic Acid Metabolism

The hydroxyl group of HETEs can be oxidized to a ketone, forming an oxo-eicosatetraenoic acid (oxo-ETE). nih.gov This reaction is catalyzed by specific hydroxy-eicosanoid dehydrogenases (HEDH). For example, 12-HETE can be oxidized to 12-oxo-ETE. wikipedia.org These keto metabolites can then be further metabolized through reduction.

The keto-reduction process involves the conversion of the ketone group back to a hydroxyl group, often with a different stereochemistry. This can lead to the formation of different HETE isomers. While specific keto-reduction mechanisms for 10-HETE are not extensively detailed in the available literature, the general pathway observed for other HETEs, such as 12-HETE, suggests that such transformations are plausible. nih.gov

Isomerization and Rearrangement Processes Involving this compound

Isomerization and rearrangement reactions can lead to the interconversion of different HETE isomers. For example, it has been shown that 10-HETE can be converted to 8-HETE and 12-HETE under acidic conditions. nih.gov This suggests that the initial position of the hydroxyl group can shift along the carbon chain.

Furthermore, studies on other HETEs have demonstrated enzymatic isomerization. For instance, a 12R-lipoxygenase can contribute to the formation of 12S-HETE through subsequent isomerization. nih.gov While direct evidence for the enzymatic isomerization of 10-HETE is limited, the chemical instability and potential for enzymatic conversion suggest that it can be a substrate for such processes. nih.gov It has been noted that certain dihydroxy-eicosatetraenoic acids can undergo cyclization during analysis, forming cyclohexadiene derivatives, highlighting the potential for complex rearrangements. nih.gov

Formation of Other Bioactive Lipids from this compound Metabolites

The metabolites of 10-HETE, formed through the pathways described above, can themselves be precursors for other bioactive lipids. researchgate.net The shortening of the carbon chain through beta-oxidation results in shorter-chain hydroxy fatty acids, which may have their own distinct biological activities.

Additionally, the dihydroxy metabolites formed via ω-hydroxylation can be further metabolized. For instance, 20-HETE, a product of arachidonic acid ω-hydroxylation, can be metabolized by cyclooxygenases and lipoxygenases to produce 20-hydroxy-prostaglandins and 12,20-dihydroxy-eicosatrienoic acid, respectively. nih.gov It is plausible that dihydroxy metabolites of 10-HETE could undergo similar transformations, leading to a diverse array of bioactive lipids with potentially unique signaling properties. These downstream products can influence various physiological and pathological processes, including inflammation and cell growth. nih.govmdpi.com

Table 2: Compound Names Mentioned | Compound Name | | --- | | 10,11-dihydroxy-7,9,13-nonadecatriene | | 10-HETE | | 10-hydroxy-6,8,12-octadecatrienoic acid | | 10-keto-EET | | 11,12-EET | | 11-HETE | | 12,19-dihydroxy-5,8,10,14-eicosatetraenoic acid | | 12,20-dihydroxy-eicosatrienoic acid | | 12-HETE | | 12-keto-ETE | | 12-oxo-ETE | | 12R-HETE | | 12S-HETE | | 13-HETE | | 13-hydroxy-5,8,11-octadecatrienic acid | | 15-HETE | | 15(S)-HETE | | 15-oxo-eicosatetraenoic Acid | | 16-HETE | | 17-HETE | | 18-HETE | | 19-HETE | | 1,9-dihydroxy-5,7,11-heptadecatriene | | 20-carboxy-leukotriene B4 | | 20-HETE | | 20-hydroxy-HETEs | | 20-hydroxyepoxyeicosatrienoic acids | | 20-hydroxy-prostaglandins | | 3,10-dihydroxy-6,8,12,18:3 | | 3,12-dihydroxy-5,8,10,14, 20:4 | | 3,12-dihydroxy-8,10,14-eicosatrienoic acid | | 4-hydroxy, 12:1 | | 5,12-dihydroxy-6,8,10,14-(E,Z,E,Z)-eicosatetraenoic acid | | 5,12R-dihydroxy-6,8,10,14-(Z,E,E,Z)-eicosatetraenoic acid | | 5-HETE | | 5-oxo-ETE | | 6-hydroxy-4,8,14:2 | | 6-hydroxy-4,8-tetradecadienoic acid | | 6-trans-leukotriene B4 | | 8,9-EET | | 8-HETE | | 8-hydroxy-4,6,10,16:3 | | 8-hydroxy-6,10-hexadecadienoic acid | | Arachidonic acid | | Dihydroxyeicosatrienoic acid (DHET) | | Epoxyeicosatrienoic acids (EETs) | | Leukotriene B4 | | Prostaglandin (B15479496) |

Cellular and Molecular Mechanisms of Action of 10 Hydroxyeicosatetraenoic Acid

Receptor-Mediated Signal Transduction

The initial step in the receptor-mediated action of many signaling molecules is their interaction with specific cell surface receptors. Research has focused on identifying and characterizing the receptors that bind to hydroxyeicosatetraenoic acids (HETEs), including 10-HETE.

While specific receptors for 10-HETE are still under investigation, studies have identified receptors for other HETE isomers, which provides a framework for understanding potential 10-HETE interactions. The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE. ontosight.ainih.gov Similarly, GPR75 is a receptor for 20-HETE. researchgate.netmdpi.com The identification of these HETE receptors suggests that other G protein-coupled receptors (GPCRs) may exist that specifically bind to 10-HETE. The process of identifying and characterizing these receptors often involves techniques such as radioligand binding assays, functional assays measuring downstream signaling events, and molecular cloning. nih.govpnas.org

The characterization of these receptors includes determining their binding affinity (Kd) and the concentration at which the ligand elicits a half-maximal response (EC50). For instance, the cloned 12(S)-HETE receptor (GPR31) demonstrated a high affinity for 12(S)-[3H]HETE with a Kd of 4.8 ± 0.12 nM and an EC50 of 0.28 ± 1.26 nM for stimulating GTPγS coupling. nih.gov

Table 1: Identified Receptors for HETE Isomers

Receptor Ligand Binding Affinity (Kd) EC50
GPR31 (12-HETER) 12(S)-HETE 4.8 ± 0.12 nM 0.28 ± 1.26 nM

HETEs, including the well-studied 12-HETE and 20-HETE, primarily exert their effects through G protein-coupled receptors (GPCRs). ontosight.aimdpi.com These receptors are characterized by their seven transmembrane domains. ontosight.ai Upon ligand binding, GPCRs undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G proteins. This activation initiates a cascade of downstream signaling events. For example, the interaction of 12(S)-HETE with GPR31 leads to the activation of G proteins, which in turn can modulate the activity of various effector enzymes and ion channels, influencing cellular functions like proliferation and migration. ontosight.ainih.gov Similarly, 20-HETE's interaction with GPR75 activates Gαq/PLC pathways, leading to increased intracellular calcium levels. mdpi.com

The biological activity of HETEs can be highly dependent on their stereochemistry, meaning that different enantiomers (mirror-image isomers) of the same molecule can have vastly different effects. This enantiomeric specificity is a hallmark of receptor-mediated processes, as the precise three-dimensional structure of the ligand is critical for fitting into the receptor's binding pocket. mdpi.complos.org

For example, studies on other chiral molecules have shown that one enantiomer can be significantly more potent than the other. mdpi.comacs.org In the context of HETEs, 12(S)-HETE is a potent activator of its receptor, GPR31, while other stereoisomers are less effective. nih.gov This suggests that if a specific receptor for 10-HETE exists, it would likely exhibit a preference for one of its enantiomers, either 10(R)-HETE or 10(S)-HETE. The synthesis of HETEs by cytochrome P450 enzymes often produces a mixture of R and S enantiomers, with the R enantiomer sometimes predominating. nih.gov The specific enantiomer produced can have distinct biological activities.

Modulation of Intracellular Signaling Cascades

Whether through receptor-dependent or -independent mechanisms, the actions of 10-HETE ultimately converge on the modulation of intracellular signaling cascades. These cascades are complex networks of protein kinases, phosphatases, and other signaling molecules that regulate a wide array of cellular functions.

A key signaling pathway that is often modulated by HETEs is the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov The MAPK family includes several subfamilies, such as the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. nih.govmdpi.com These pathways are typically activated by a three-tiered kinase cascade: a MAPKKK (MAPK kinase kinase) activates a MAPKK (MAPK kinase), which in turn activates a MAPK. nih.govnih.gov

The activation of MAPK pathways by HETEs has been demonstrated for several isomers. For example, 12(S)-HETE, through its receptor GPR31, leads to the activation of ERK1/2. nih.gov Similarly, 20-HETE can activate MAPK pathways, contributing to its effects on vascular tone and cell proliferation. nih.gov Given these findings, it is highly probable that 10-HETE also modulates MAPK signaling. The activation of specific MAPK pathways by 10-HETE would likely depend on the cell type and the specific receptors and downstream signaling molecules that are present. The activation of these pathways can lead to changes in gene expression, cell proliferation, differentiation, and apoptosis. reactome.org

Table 2: Chemical Compounds Mentioned

Compound Name
10-Hydroxyeicosatetraenoic acid
10(R)-HETE
10(S)-HETE
12(S)-HETE
20-HETE
Arachidonic acid

Regulation of Cytosolic Phospholipase A2 (cPLA2) Activity

Cytosolic phospholipase A2 (cPLA2) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids (B1166683). plos.orgoup.com The activity of cPLA2α is regulated through multiple mechanisms, including calcium-dependent membrane translocation and phosphorylation by kinases. plos.orgnih.gov Upon stimulation by various agents, cPLA2 translocates to the membrane, where it can access its phospholipid substrates. nih.gov This translocation is a key step in its activation. nih.gov

Studies have shown that various stimuli, including growth factors and cytokines, can activate cPLA2. nih.govnih.gov For instance, tumor necrosis factor-alpha (TNF-α) activates cPLA2 through both its receptor subtypes, TNFR1 and TNFR2, albeit via distinct signaling pathways. nih.gov TNFR1-mediated activation involves the phosphorylation of cPLA2 in a MAPK-dependent manner, while TNFR2 activation leads to cPLA2 translocation without phosphorylation. nih.gov Furthermore, the activation of cPLA2 can be influenced by its phosphorylation on serine residues, a process that plays a significant role in its agonist-induced activation. pnas.org

The inhibition of cPLA2α activity has been shown to significantly reduce the release of arachidonic acid and downstream inflammatory mediators like prostaglandin (B15479496) E2 (PGE2). plos.org This highlights the central role of cPLA2 in initiating the production of eicosanoids. plos.orgpnas.org

Influence on Intracellular Calcium Homeostasis

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a vast array of cellular processes. ahajournals.orgplos.org The concentration of free Ca2+ in the cytoplasm is tightly regulated and maintained at a very low level (around 100 nM) under resting conditions, which is approximately 10,000 times lower than the extracellular concentration. nih.gov This steep electrochemical gradient is crucial for cellular signaling. ahajournals.orgnih.gov

Various stimuli can trigger a rapid increase in cytosolic Ca2+ concentration, which is then interpreted by a diverse set of Ca2+-binding proteins that act as sensors. nih.gov These sensors, in turn, modulate the activity of downstream effector proteins, thereby controlling cellular functions. nih.gov The endoplasmic reticulum (ER) serves as a major intracellular Ca2+ store, and its depletion can trigger a sustained influx of extracellular Ca2+, a process known as store-operated calcium entry (SOCE). plos.org

Mono- and dihydroxyeicosatetraenoic acids (HETEs) have been shown to alter calcium homeostasis by transiently elevating the intracellular level of exchangeable calcium in rabbit neutrophils. jci.org Dysregulation of intracellular Ca2+ homeostasis has been implicated in various pathological conditions. ahajournals.org For instance, alterations in Ca2+ handling by the ER and mitochondria are thought to be central to sympathetic hyperactivity in spontaneously hypertensive rats. ahajournals.org Furthermore, modulation of intracellular calcium levels can have profound effects on cellular processes like autophagy, where perturbations in local calcium levels can inhibit autophagosome formation. tandfonline.com

Impact on Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are highly reactive chemical entities formed from molecular oxygen. wikipedia.org They include superoxide (B77818) anions (O2−), hydrogen peroxide (H2O2), and hydroxyl radicals (OH•). nih.gov ROS are natural byproducts of normal cellular metabolism, particularly oxidative phosphorylation in mitochondria, and are involved in various physiological processes, including cell signaling and homeostasis. wikipedia.orgnih.govsmw.ch

Under normal conditions, cells maintain a balance between ROS generation and elimination by antioxidant systems. wikipedia.org However, an excess of ROS can lead to oxidative stress, causing damage to vital cellular components such as lipids, proteins, and DNA, which can contribute to the development of various diseases. wikipedia.orgnih.gov ROS can be generated from both endogenous sources, like NADPH oxidases and peroxisomes, and exogenous sources. nih.govdovepress.com

The role of ROS in cellular responses can be context-dependent. For example, in osteogenic cells, ROS can have contrasting effects, with their impact varying based on the cell type and the site of ROS production (intracellular versus extracellular). nih.gov Low to intermediate concentrations of ROS can act as signaling molecules, regulating processes like cell proliferation, differentiation, and migration, while high concentrations are often cytotoxic. smw.chnih.gov

Crosstalk with Nuclear Factor Kappa B (NFκB) Signaling

Nuclear factor kappa B (NF-κB) is a family of transcription factors that play a central role in regulating a wide range of cellular processes, including immune and inflammatory responses, cell proliferation, and survival. mdpi.complos.org The NF-κB signaling pathway is a key regulator of inflammatory gene expression. frontiersin.org In most cell types, the primary mediator of NF-κB function is the RelA:p50 heterodimer. nih.gov

The activation of NF-κB is tightly controlled by a family of inhibitory proteins known as IκBs. nih.govfrontiersin.org In response to various stimuli, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. plos.orgnih.gov This allows NF-κB dimers to translocate to the nucleus and activate the transcription of their target genes. plos.org

There is significant crosstalk between the NF-κB signaling pathway and other cellular signaling networks. frontiersin.org For instance, inflammatory signaling can amplify the developmental responses of NF-κB. nih.gov The NF-κB system can be modulated by various factors, and its activity is fine-tuned through complex regulatory mechanisms, including negative feedback loops involving the NF-κB-inducible synthesis of IκBα. plos.orgfrontiersin.org This intricate regulation allows cells to mount an appropriate response to a wide array of stimuli while avoiding excessive or prolonged inflammation. frontiersin.org

Effects on Cellular Processes and Gene Expression

The regulation of gene expression is a multi-layered process involving the control of both transcription and translation. oup.com While transcriptional regulation has been extensively studied, it is now clear that translational control also plays a crucial role in determining the final protein abundance and, consequently, the cellular proteome. nih.govplos.org

Transcriptional and Translational Regulation

Transcriptional control governs the synthesis of messenger RNA (mRNA) from a DNA template, while translational control regulates the efficiency with which mRNA is translated into protein. nih.govplos.org The correlation between mRNA and protein levels can vary significantly, highlighting the importance of translational regulation in modulating gene expression. plos.org In some cases, transcriptional and translational regulation can be coupled, with changes in one process influencing the other. oup.com For example, studies have shown that stronger promoters not only lead to higher mRNA abundance but can also result in increased effective translation rates. oup.com

Gene expression responses to stimuli can involve distinct patterns of transcriptional and translational control. For instance, in response to infection, an early transcriptional activation of pro-inflammatory genes can be followed by a translational inhibition of specific transcripts, such as those encoding components of the translation machinery. tandfonline.com This demonstrates how cells can prioritize the synthesis of certain proteins while conserving resources by downregulating others. The regulation of both transcription and translation is critical for cellular homeostasis and for mounting appropriate responses to various internal and external cues. nih.govbiorxiv.org

Modulation of Protein Synthesis and Degradation

The maintenance of protein homeostasis, or proteostasis, is essential for cellular function and is achieved through a dynamic balance between protein synthesis and degradation. nih.govtandfonline.com Even in non-dividing cells, proteins are continuously turned over. tandfonline.com In growing cells, protein synthesis rates must exceed degradation rates to allow for an increase in biomass. tandfonline.com

The regulation of protein synthesis and degradation is complex and can be influenced by various factors, including nutrient availability and cellular stress. For example, in quiescent fibroblasts, protein synthesis rates are reduced, while protein degradation rates are increased, partly through the upregulation of autophagy. pnas.org The mammalian target of rapamycin (B549165) (mTOR) pathway is a key regulator of this process, with its inhibition leading to decreased protein synthesis and increased autophagy. pnas.org

Studies in different model systems have revealed that both systemic and local factors can modulate protein synthesis and degradation. For instance, in the intestine, the systemic supply of glucose can increase mucosal protein synthesis, while luminal nutrients can have a suppressive effect. physiology.org Furthermore, the degradation of specific proteins can be regulated in a cell cycle-dependent manner. tandfonline.com This intricate control of protein turnover allows cells to adapt to changing conditions and maintain a stable proteome.

Physiological Roles of 10 Hydroxyeicosatetraenoic Acid

Regulation of Cellular Homeostasis and Fate

The influence of HETEs on fundamental cellular processes such as proliferation, differentiation, and survival is a cornerstone of their biological importance. However, direct evidence detailing the specific actions of 10-HETE in these domains is notably scarce.

Influence on Cell Proliferation and Differentiation

General studies on HETEs suggest a role in regulating cell growth and differentiation. sinh.ac.cn For instance, various HETE isomers have been implicated in the proliferation of different cell types, including cancer cells. frontiersin.orgnih.gov Specifically, 12-HETE and 20-HETE have been shown to promote the proliferation of vascular smooth muscle cells. bjbms.orgpnas.org In the context of differentiation, studies have associated 15-HETE with proliferating keratinocytes, while 12-HETE has been linked to the differentiation of these cells.

Despite these broader findings within the HETE family, there is a conspicuous absence of specific research data elucidating the direct influence of 10-HETE on cell proliferation and differentiation pathways.

Involvement in Cell Survival Mechanisms

The regulation of apoptosis, or programmed cell death, is a critical aspect of cellular homeostasis, and various eicosanoids are known to be involved. nih.gov Within the HETE family, several isomers have been identified as modulators of cell survival. For example, 20-HETE has demonstrated anti-apoptotic effects in certain contexts, while 12-HETE has been shown to facilitate cell survival in ovarian cancer cells by activating specific signaling pathways. nih.govnih.gov Conversely, inhibition of the 5-lipoxygenase pathway, which produces 5-HETE, can induce apoptosis in prostate cancer cells. mdpi.com

However, direct evidence of 10-HETE's involvement in cell survival or apoptotic pathways is not present in the current body of scientific literature. Its role in these critical cellular fate decisions remains to be determined.

Cardiovascular and Vascular Physiology

Modulation of Vascular Tone and Reactivity

The modulation of vascular tone, the degree of constriction within a blood vessel, is a well-documented function of HETEs. portlandpress.com 20-HETE, in particular, is recognized as a potent vasoconstrictor in various vascular beds, including cerebral and renal arteries, by influencing ion channels in vascular smooth muscle cells. wikipedia.orgnih.govnih.govahajournals.org It can also potentiate the contractile response to other vasoactive agents. nih.gov In contrast, under certain conditions, such as in the pulmonary circulation, 20-HETE can act as a vasodilator. physiology.orgphysiology.org 12-HETE has also been reported to possess vasoconstrictor properties. nih.gov

Cytochrome P450 enzymes are known to produce 10-HETE through bisallylic hydroxylation of arachidonic acid. nih.gov However, there is a lack of studies specifically investigating the direct effects of 10-HETE on vascular smooth muscle contraction or endothelial function, leaving its role in the modulation of vascular tone and reactivity unknown.

Contribution to Blood Pressure Regulation

The regulation of blood pressure is a complex process involving the interplay of vascular, renal, and nervous systems. Eicosanoids, including HETEs, are key players in this regulation. The role of 20-HETE is particularly complex; it can contribute to hypertension through its vasoconstrictor actions, yet it also exhibits antihypertensive properties by promoting sodium excretion in the kidneys. wikipedia.orgmdpi.comphysiology.orgnih.gov

Currently, there is no direct scientific evidence to suggest a role for 10-HETE in the regulation of blood pressure. Its potential contribution to either hypertensive or hypotensive mechanisms has not been explored.

Renal and Pulmonary Functional Regulation

The kidneys and lungs are vital organs where HETEs are known to exert significant regulatory effects.

In the kidney, 20-HETE is a key regulator of renal blood flow and tubular transport, thereby influencing everything from glomerular filtration rate to sodium and water balance. sinh.ac.cnnih.govmdpi.comnih.gov Studies have also linked 12-HETE with the pathology of diabetic kidney disease. nih.gov

In the pulmonary system, 20-HETE is involved in modulating pulmonary vascular tone and promoting cell survival in pulmonary artery endothelial cells. mdpi.comnih.gov Other isomers, such as 15-HETE, have been implicated in pulmonary hypertension.

Despite the established importance of other HETEs in renal and pulmonary physiology, the specific functions of 10-HETE in these organ systems remain undefined by current research.

Immunomodulatory Functions

The family of hydroxyeicosatetraenoic acids (HETEs) is generally recognized for its immunomodulatory capabilities, influencing the function of various immune cells. nih.gov However, specific research detailing the direct immunomodulatory functions of 10-Hydroxyeicosatetraenoic acid (10-HETE) is limited in the current scientific literature.

The broader class of HETEs, such as 5-HETE, 12-HETE, and 15-HETE, have been shown to act as chemoattractants for neutrophils, regulate T-cell function, and influence macrophage polarization. nih.govfrontiersin.orgkarger.com For instance, studies have demonstrated that certain HETEs can either promote or inhibit the migration and activation of leukocytes. tandfonline.comfrontiersin.org Macrophages, key cells in the innate immune system, can metabolize HETEs, and their polarization into pro-inflammatory (M1) or pro-resolving (M2) phenotypes can be influenced by these lipid mediators. nih.govbiorxiv.org Similarly, dendritic cells, which are critical for initiating T-cell responses, can have their function and cytokine production profile altered by HETEs in the cellular microenvironment. plos.orgpnas.org

Despite the established immunomodulatory roles of the HETE family, dedicated studies on the specific effects of 10-HETE on immune cells such as T-cells, B-cells, macrophages, and dendritic cells are not extensively available. Therefore, a detailed account of its specific functions in immune regulation remains to be fully elucidated.

Table 1: Research Findings on the Immunomodulatory Functions of HETEs This table summarizes general findings for the HETE class, as specific data for 10-HETE is not widely available.

Immune Cell Type General Role of HETE Class (Various Isomers) Specific Findings for 10-HETE
Neutrophils Chemoattraction, migration, and activation. tandfonline.com Data not available
Lymphocytes (T-cells) Modulation of migration, proliferation, and cytokine production. frontiersin.orgfrontiersin.org Data not available
Macrophages Influence on polarization (M1/M2 phenotypes) and metabolism of HETEs. nih.govresearchgate.net Data not available
Dendritic Cells Regulation of maturation and cytokine production, influencing T-cell polarization. plos.orgpnas.orgnih.gov Data not available

Platelet Activation and Aggregation Dynamics

The involvement of HETEs in platelet function is a significant area of research, particularly concerning thrombosis and hemostasis. Platelets are crucial for forming blood clots, and their activation and aggregation are tightly regulated processes. Various HETE isomers, notably 12-HETE, are produced by platelets and are known to have complex, sometimes contradictory, roles in modulating platelet activity. nih.govmcmaster.canih.gov

Some studies suggest that certain HETEs can facilitate platelet adhesion and aggregation, thereby promoting thrombosis. mcmaster.ca Conversely, other reports indicate that specific HETEs or their precursors might inhibit platelet aggregation, suggesting anti-thrombotic properties. nih.gov This dual role highlights the complexity of eicosanoid signaling in platelet biology.

However, there is a notable lack of specific research findings on the direct effects of this compound on platelet activation and aggregation dynamics. While the HETE family is clearly implicated in these processes, the precise contribution of the 10-HETE isomer has not been established in the reviewed scientific literature.

Table 2: Research Findings on HETEs in Platelet Function This table summarizes general findings for the HETE class, as specific data for 10-HETE is not widely available.

Platelet Function General Role of HETE Class (Mainly 12-HETE) Specific Findings for 10-HETE
Platelet Activation Can be initiated or modulated by HETE signaling pathways. nih.gov Data not available
Platelet Aggregation Reports suggest both pro-aggregatory and anti-aggregatory effects depending on the specific HETE and context. nih.gov Data not available
Platelet Adhesion 12-HETE has been shown to facilitate platelet adhesion to collagen. mcmaster.ca Data not available

Interactions with Endogenous Growth Factors and Cytokines

HETEs are increasingly recognized as important modulators of cellular signaling, often acting in concert with or as downstream mediators for endogenous growth factors and cytokines. nih.gov The synthesis and release of HETEs can be triggered by various signaling molecules, which in turn can influence the biological effects of these factors.

Research has established links between specific HETE isomers and growth factor signaling pathways. For example, the production of 20-HETE has been connected to the angiogenic effects of growth factors like Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Epidermal Growth Factor (EGF). plos.orgiiarjournals.org Furthermore, 20-HETE has been shown to interact with the Transforming Growth Factor-beta (TGF-β) pathway, influencing glomerular injury. nih.govahajournals.org In another example, 15(S)-HETE can induce the expression of FGF-2, a potent angiogenic factor. ashpublications.org

The interplay extends to cytokines as well. The production of different HETE isomers in immune cells like macrophages and dendritic cells can be significantly altered by cytokines such as Interleukin-4 (IL-4), Interleukin-10 (IL-10), and TGF-β. karger.compnas.orgersnet.orgnih.gov This indicates that HETEs are integral components of the cytokine-mediated regulatory network.

Despite these documented interactions for other HETE isomers, direct evidence of this compound interacting with or modulating the function of endogenous growth factors and cytokines is not present in the currently available scientific literature. Elucidating these potential interactions is a necessary step to fully understand the physiological role of 10-HETE.

Table 3: Documented Interactions of HETE Isomers with Growth Factors and Cytokines This table summarizes findings for various HETE isomers, as specific interaction data for 10-HETE is not available.

Interacting Molecule HETE Isomer(s) Involved Observed Effect Reference
VEGF, FGF, EGF 20-HETE 20-HETE synthesis is linked to the angiogenic response of these growth factors. plos.orgiiarjournals.org
PDGF 12-HETE PDGF increases the production of 12-HETE in smooth muscle cells. tmu.edu.tw
FGF-2 15(S)-HETE 15(S)-HETE induces the expression and release of FGF-2. ashpublications.org
TGF-β 20-HETE TGF-β can inhibit the production of 20-HETE in glomeruli. nih.gov
IL-4 5-HETE, 15-HETE IL-4 shifts production from 5-HETE to 15-HETE in dendritic cells. pnas.org
IL-10 15-HETE 15-LOX pathway activation in macrophages can lead to secretion of 15-HETE and IL-10. ersnet.org

Advanced Analytical Methodologies for 10 Hydroxyeicosatetraenoic Acid Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become the cornerstone for the analysis of eicosanoids, including 10-HETE, offering high sensitivity and specificity. Various MS-based approaches have been developed and optimized for the quantification of this and other hydroxyeicosatetraenoic acids (HETEs).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the targeted quantification of 10-HETE. springernature.comtandfonline.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Typically, a triple quadrupole mass spectrometer is used, operating in multiple reaction monitoring (MRM) mode. chapman.edu This allows for the specific detection of the analyte of interest by monitoring a specific precursor-to-product ion transition.

For the analysis of HETEs, including 10-HETE, electrospray ionization (ESI) in the negative ion mode is commonly employed. chapman.edu The carboxyl group of the fatty acid is readily deprotonated, forming a [M-H]⁻ ion. The use of deuterated internal standards, such as 15(S)-HETE-d8, is essential for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov Sample preparation often involves solid-phase extraction to isolate and concentrate the analytes from the biological matrix. nih.gov

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Comprehensive Profiling

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional LC-MS/MS for the comprehensive profiling of eicosanoids. The use of smaller particle size columns (typically sub-2 µm) in UHPLC results in higher resolution, improved peak shapes, and shorter analysis times. nih.govnih.govacs.org This enhanced separation is particularly beneficial for resolving isomeric HETEs, which often co-elute in conventional HPLC.

UHPLC-MS/MS methods have been developed for the simultaneous quantification of a wide range of lipid mediators, including various HETEs, prostaglandins, and epoxyeicosatrienoic acids, from a single sample. springernature.com These methods are crucial for studying the complex interplay of different lipid signaling pathways. The increased peak capacity and sensitivity of UHPLC-MS/MS allow for the detection and quantification of low-abundance lipids like 10-HETE in various biological samples. nih.govacs.org

Interactive Data Table: Comparison of LC-MS/MS and UHPLC-MS/MS for Eicosanoid Analysis

Parameter LC-MS/MS UHPLC-MS/MS
Particle Size 3-5 µm < 2 µm
Peak Resolution Good Excellent
Analysis Time Longer (e.g., 35 min) nih.gov Shorter (e.g., 5.5 min) medrxiv.org
Sensitivity High Very High
Application Targeted Analysis Comprehensive Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Prior to the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a common method for the analysis of HETEs. nih.govtheses.czarvojournals.org This technique requires derivatization of the analyte to increase its volatility and thermal stability. theses.cznih.gov For HETEs, this typically involves the formation of methyl esters of the carboxylic acid and trimethylsilyl (B98337) ethers of the hydroxyl group. theses.cz

While GC-MS can provide good sensitivity, especially when using negative ion chemical ionization, the derivatization step can be time-consuming and may introduce variability. nih.gov Furthermore, the high temperatures used in GC can sometimes lead to thermal degradation of the analytes. nih.gov Despite these drawbacks, GC-MS remains a valuable tool in certain research applications. nih.govarvojournals.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. thermofisher.comnih.govbioanalysis-zone.comacs.org This capability allows for the determination of the elemental composition of an analyte, which greatly increases the confidence in its identification. bioanalysis-zone.com

In the context of 10-HETE analysis, HRMS can be used to distinguish it from other isobaric interferences in complex biological samples. thermofisher.com While HRMS alone cannot differentiate between isomers, when coupled with a high-efficiency separation technique like UHPLC, it provides a powerful tool for both targeted and untargeted lipidomics studies. nih.govnih.gov The high resolving power of these instruments is particularly advantageous in complex matrices where background ions can interfere with the detection of low-level analytes. thermofisher.com

Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) in Conjunction with HRMS

Electron capture atmospheric pressure chemical ionization (ECAPCI) is a highly sensitive ionization technique that is particularly well-suited for the analysis of electrophilic compounds. nih.govresearchgate.netnih.gov For the analysis of HETEs, derivatization with an electron-capturing group, such as a pentafluorobenzyl (PFB) ester, can significantly enhance the ionization efficiency and, consequently, the sensitivity of the measurement. nih.govresearchgate.net

When ECAPCI is coupled with HRMS, it provides a highly specific and sensitive method for the trace analysis of HETEs. nih.gov This approach has been successfully used for the analysis of other eicosanoids, such as epoxyeicosatrienoic acids (EETs), and can be applied to the analysis of 10-HETE. nih.govresearchgate.net The combination of derivatization to enhance electron capture, the selectivity of ECAPCI, and the accurate mass measurement of HRMS makes this a powerful technique for detecting and quantifying very low levels of 10-HETE.

Chiral Separation Techniques for Enantiomeric Resolution

10-HETE is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers (10(R)-HETE and 10(S)-HETE). nih.gov These enantiomers can have different biological activities, making their separation and individual quantification essential for a complete understanding of their roles. Chiral chromatography is the primary technique used to achieve this separation. nih.govlcms.czaps.orgcsfarmacie.czsepscience.com

Chiral separation can be achieved using either direct or indirect methods. nih.gov The direct approach involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. csfarmacie.cz Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. csfarmacie.cz The choice of CSP and the mobile phase composition are critical for achieving optimal enantiomeric resolution. sepscience.com

The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. nih.gov While effective, this method requires an additional reaction step and the availability of a pure chiral derivatizing agent.

Interactive Data Table: Research Findings on Chiral Separation of HETEs

Technique Chiral Stationary Phase (CSP) Mobile Phase Application Reference
Chiral LC-ECAPCI-MS Not specified for 10-HETE, but used for EETs Not specified Enantioselective analysis of EETs nih.gov
HPLC Polysaccharide-based (e.g., CHIRALPAK®) Methanol Separation of warfarin (B611796) enantiomers sepscience.com
UPC² Not specified Not specified Separation of chiral pesticides lcms.cz

Strategies for Sample Preparation and Matrix Effects Mitigation

The accurate and reliable quantification of 10-Hydroxyeicosatetraenoic acid (10-HETE) in biological samples presents a significant analytical challenge due to its low endogenous concentrations and the complexity of the biological matrices in which it is found. Effective sample preparation is a critical first step to isolate 10-HETE, minimize its degradation, and remove interfering substances that can compromise analytical results.

Lipid Extraction Methodologies from Biological Matrices

The initial and most crucial step in the analysis of 10-HETE is its extraction from the biological matrix. The lipophilic nature of 10-HETE dictates the use of organic solvents for efficient extraction. The two most prevalent techniques for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). uni-wuppertal.de

Liquid-Liquid Extraction (LLE) involves the partitioning of lipids, including 10-HETE, between an aqueous sample and an immiscible organic solvent. Classic LLE methods like the Folch and Bligh-Dyer techniques, which use chloroform/methanol mixtures, are well-established for total lipid extraction. cdnsciencepub.comtandfonline.com These methods are known for high recovery rates across a broad spectrum of lipids. However, they can be labor-intensive and may co-extract a wide range of other lipids and matrix components, potentially leading to significant matrix effects in subsequent analysis. For some sample types, a simpler protein precipitation step using a solvent like acetonitrile (B52724) can be employed, often followed by further cleanup. uni-wuppertal.de

Solid-Phase Extraction (SPE) offers a more selective approach to sample cleanup and is amenable to automation. uni-wuppertal.de For 10-HETE and other oxylipins, reversed-phase (e.g., C18) or anion exchange cartridges are commonly used. uni-wuppertal.de The general procedure involves loading the sample onto the SPE cartridge, washing away interfering polar compounds, and then eluting the analyte of interest with an appropriate organic solvent. physiology.org The choice of sorbent material and elution solvents is critical and must be optimized for the specific analyte and matrix.

The selection of an extraction method is highly dependent on the biological matrix under investigation, which can range from plasma and urine to tissues and cell culture supernatants. elkbiotech.com For instance, tissue samples require an initial homogenization step before extraction can proceed. chapman.edu

Extraction MethodPrincipleAdvantagesDisadvantagesCommon Matrices
Liquid-Liquid Extraction (LLE)Partitioning of lipids between immiscible aqueous and organic phases.High recovery for a broad range of lipids. cdnsciencepub.comLabor-intensive, less selective, potential for significant matrix effects. uni-wuppertal.dePlasma, Serum, Tissues mdpi.comresearchgate.net
Solid-Phase Extraction (SPE)Selective adsorption of the analyte onto a solid sorbent, followed by elution.Cleaner extracts, higher selectivity, potential for automation. technologynetworks.comMethod development required, can be more costly. uni-wuppertal.dePlasma, Urine, Cell Culture Media physiology.org
Protein Precipitation (PPT)Denaturation and removal of proteins using an organic solvent.Simple and rapid.Inefficient removal of non-protein interferences, leading to matrix effects.Plasma, Serum

Optimization for Analyte Recovery and Stability

Maximizing the recovery of 10-HETE while ensuring its stability during sample handling and preparation is paramount for accurate quantification. Several factors can adversely affect the integrity of the analyte.

pH Adjustment: The carboxylic acid moiety of 10-HETE means its charge state is pH-dependent. Acidifying the sample prior to extraction neutralizes the carboxyl group, making the molecule less polar and enhancing its extraction into organic solvents. physiology.org

Temperature and Oxidation Control: Eicosanoids are susceptible to thermal and oxidative degradation. Performing extraction procedures at reduced temperatures (e.g., on ice) and under dim light can minimize degradation. physiology.org The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents is a common practice to prevent auto-oxidation during sample preparation. physiology.orgchapman.edunih.gov

Internal Standards: To correct for analyte losses during the entire analytical process, from extraction to detection, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A compound like 10-HETE-d8, which is chemically identical to the analyte but has a different mass, is added to the sample at the very beginning. It experiences the same processing as the endogenous 10-HETE, allowing for accurate normalization and correction for recovery losses and matrix effects. nih.gov

Method Validation and Quantification Challenges in Complex Biological Systems

A rigorous and comprehensive method validation is required to ensure that an analytical method for 10-HETE is reliable, reproducible, and fit for its intended purpose. nih.goveuropa.eu This process involves assessing several key performance characteristics.

Validation Parameters: According to international guidelines, a full validation for a chromatographic method should assess parameters including selectivity, specificity, calibration curve, range (defined by the lower and upper limits of quantification, LLOQ and ULOQ), accuracy, precision, stability, and carry-over. europa.eu

A major hurdle in the quantification of 10-HETE is the matrix effect . This phenomenon, caused by co-eluting compounds from the biological matrix, can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. technologynetworks.commdpi.com While meticulous sample cleanup helps, the most effective strategy to compensate for these effects is the use of a co-eluting SIL-IS. technologynetworks.com

Another significant challenge is isomeric interference . Arachidonic acid is metabolized to a variety of positional HETE isomers (e.g., 5-HETE, 8-HETE, 12-HETE, 15-HETE) that are structurally similar and may have close retention times in chromatographic systems. nih.gov Achieving baseline separation of these isomers is critical for unambiguous quantification and requires highly efficient chromatographic columns and carefully optimized separation methods. chapman.edu

The typically low physiological concentrations of 10-HETE necessitate the use of highly sensitive analytical instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice due to its superior sensitivity and specificity, allowing for the reliable detection and quantification of 10-HETE at picogram to nanogram levels. chapman.edutechnologynetworks.com

Validation ParameterDescriptionCommon Acceptance Criteria
LinearityThe ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; Precision (%RSD) ≤ 20%; Accuracy within ±20% of nominal. demarcheiso17025.com
AccuracyThe closeness of agreement between the measured value and the nominal (true) value.Within ±15% of the nominal concentration (±20% at the LLOQ). nih.gov
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at the LLOQ). nih.gov
RecoveryThe extraction efficiency of an analytical method, reported as the percentage of the known amount of an analyte carried through the sample extraction and processing steps.Should be consistent, precise, and reproducible.
StabilityThe chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration. europa.eu

Emerging Research Perspectives and Future Directions in 10 Hydroxyeicosatetraenoic Acid Studies

Elucidation of Novel Enzymatic Pathways and Metabolic Intermediates

The biosynthesis of 10-HETE is primarily understood to occur via the action of cytochrome P450 (CYP) enzymes on arachidonic acid. nih.gov Specifically, liver microsomes can hydroxylate the bisallylic carbons of arachidonic acid to produce 7-HETE, 10-HETE, and 13-HETE. nih.gov Unlike the well-characterized lipoxygenase (LOX) pathways that generate other HETE isomers with a conjugated diene structure, the initial products of this CYP-mediated reaction are often a racemic mixture of R and S enantiomers. nih.gov

A significant area of emerging research is the exploration of alternative or secondary enzymatic pathways that may contribute to the 10-HETE pool or its subsequent metabolism. For instance, studies on other HETE isomers, such as 12-HETE and 15-HETE, have revealed the importance of peroxisomal β-oxidation in their degradation. nih.gov Fibroblasts from patients with Zellweger's syndrome, a condition characterized by deficient peroxisomes, were unable to metabolize these HETEs, suggesting that peroxisomes are the primary site for their oxidation. nih.gov Future investigations are likely to explore whether 10-HETE is also a substrate for this peroxisomal pathway, which would represent a significant addition to our understanding of its metabolic fate.

Furthermore, the stability of 10-HETE itself presents an interesting metabolic characteristic. It is known to be unstable under acidic conditions, where it can undergo rearrangement to form the more stable conjugated diene HETEs, such as 8-HETE and 12-HETE. nih.gov The physiological relevance and potential enzymatic control of this rearrangement are yet to be fully elucidated. The identification of specific enzymes that may catalyze or prevent this conversion in vivo is a key area for future research.

The table below summarizes the known and potential metabolic pathways for 10-HETE.

Pathway Enzymes/Mechanisms Metabolic Products/Intermediates Key Research Focus
Primary Biosynthesis Cytochrome P450 (CYP) enzymes in liver microsomes10(R)-HETE and 10(S)-HETEIdentification of specific CYP isozymes involved.
Chemical Rearrangement Acidic conditions8-HETE, 12-HETEDetermining the physiological triggers and potential enzymatic regulation.
Potential Degradation Peroxisomal β-oxidation (hypothesized)Chain-shortened hydroxy fatty acidsInvestigating if 10-HETE is a substrate for peroxisomal enzymes.

Identification and Characterization of Undiscovered Receptors and Downstream Effectors

A critical gap in our understanding of 10-HETE biology is the identification of its specific cellular receptors and the downstream signaling cascades it activates. While receptors for other HETEs are being discovered, the 10-HETE-specific receptor remains elusive. For example, G protein-coupled receptor 31 (GPR31) has been identified as a high-affinity receptor for 12(S)-HETE but shows little affinity for other HETEs like 5(S)-HETE and 15(S)-HETE, highlighting the stereospecificity of these interactions. wikipedia.org Similarly, the leukotriene B4 receptor 2 (BLT2) has been shown to mediate responses to 12(S)-HETE, 12(R)-HETE, and 12-oxo-ETE. wikipedia.org

The downstream signaling pathways for other HETEs offer clues as to what might be expected for 10-HETE. For instance, 20-HETE has been shown to activate several key signaling molecules, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and Rho kinase. ahajournals.org In endothelial cells, 20-HETE can also activate the epidermal growth factor receptor (EGFR) and the inhibitor of κB kinase (IKK)–NF-κB signaling pathway. nih.gov These pathways are central to a wide range of cellular processes, including proliferation, inflammation, and apoptosis.

Future research will undoubtedly focus on de-orphanizing the receptor for 10-HETE. This will likely involve screening of orphan G protein-coupled receptors (GPCRs) and other potential receptor families. Once a receptor is identified, a cascade of investigations will follow to delineate its downstream effectors, including second messengers, protein kinases, and transcription factors that mediate the biological effects of 10-HETE.

The following table outlines the current knowledge and future research directions regarding 10-HETE's molecular targets.

Molecular Target Current Status Future Research Directions
Receptor UndiscoveredScreening of orphan GPCRs; binding assays with purified receptors.
Downstream Effectors UnknownIdentification of signaling pathways (e.g., MAPK, NF-κB) post-receptor identification; phosphoproteomics to identify kinase substrates.

Comprehensive Profiling of Enantioselective Biological Activities

The biological activities of HETEs are often highly dependent on their stereochemistry. The differential effects of the (R) and (S) enantiomers of various HETEs underscore the importance of studying each isomer individually. For example, in the invertebrate model Hydra vulgaris, endogenous 11-HETE, which is predominantly the (R) enantiomer, significantly enhances tentacle regeneration, a biological activity not shared by the (S) enantiomer. nih.gov This demonstrates that the specific spatial arrangement of the hydroxyl group is critical for receptor recognition and subsequent biological response.

Similarly, the 12-HETE enantiomers exhibit distinct biological roles. 12(S)-HETE is a product of the 12-lipoxygenase (12-LOX) pathway and is involved in processes like tumor cell metastasis, while 12(R)-HETE is produced by a different enzyme, 12R-lipoxygenase (ALOX12B), and has been implicated in different physiological and pathological responses. wikipedia.org The existence of a specific receptor for 12(S)-HETE (GPR31) that does not bind 12(R)-HETE further solidifies the concept of enantioselective signaling. wikipedia.org

Given that the enzymatic production of 10-HETE by cytochrome P450 enzymes can result in a mixture of 10(R)-HETE and 10(S)-HETE, a comprehensive understanding of their individual biological activities is crucial. nih.gov Future research must focus on the separate synthesis and biological testing of each enantiomer. This will involve assessing their respective potencies in various functional assays, such as cell proliferation, migration, inflammation, and receptor activation. Such studies are essential to determine whether one enantiomer is more biologically active, if they have distinct or even opposing effects, or if they act synergistically.

The table below highlights the importance of studying HETE enantiomers.

HETE Enantiomers Known Differential Activities Implication for 10-HETE Research
11(R)-HETE vs. 11(S)-HETE 11(R)-HETE enhances tentacle regeneration in Hydra vulgaris, while the (S) enantiomer does not. nih.govSuggests that one enantiomer of 10-HETE may be significantly more potent or have unique functions.
12(S)-HETE vs. 12(R)-HETE They are produced by different enzymes and have distinct receptors and biological roles. wikipedia.orgEmphasizes the need for separate investigation of 10(R)-HETE and 10(S)-HETE to avoid misinterpretation of their biological effects.

Application of Integrative Omics Approaches in 10-Hydroxyeicosatetraenoic Acid Research

The advent of "omics" technologies offers a powerful, unbiased approach to unraveling the complex biological roles of molecules like 10-HETE. Integrative omics, which combines data from different molecular levels such as the genome, transcriptome, proteome, and metabolome, can provide a holistic view of cellular responses to 10-HETE and identify novel pathways and biomarkers.

Lipidomics is at the forefront of HETE research. Targeted lipidomics platforms, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can precisely quantify a wide array of HETEs and other eicosanoids in biological samples. nih.govcreative-proteomics.com These methods can be used to determine how the levels of 10-HETE change in different physiological and pathological states and in response to various stimuli or therapeutic interventions. jci.org

Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to 10-HETE treatment. mdpi.comthermofisher.com This can help to identify downstream effectors of 10-HETE signaling and uncover previously unknown cellular processes that it regulates. For example, comparing the proteomes of cells treated with 10-HETE versus a control could reveal upregulated or downregulated proteins involved in specific signaling pathways.

Genomics and transcriptomics can identify genes and gene networks that are regulated by 10-HETE. Techniques like RNA-sequencing can provide a comprehensive snapshot of the changes in gene expression induced by 10-HETE, offering insights into the transcription factors it activates and the long-term cellular programs it controls.

The integration of these omics datasets will be key to building comprehensive models of 10-HETE function. For instance, a change in 10-HETE levels detected by lipidomics could be correlated with alterations in the expression of specific genes (transcriptomics) and proteins (proteomics), providing a multi-layered understanding of its biological impact.

The following table summarizes the application of omics technologies in 10-HETE research.

Omics Approach Application to 10-HETE Research Potential Discoveries
Lipidomics Quantify 10-HETE levels in various biological samples.Biomarkers for disease; understanding of metabolic flux.
Proteomics Identify proteins that are differentially expressed or modified upon 10-HETE treatment.Novel downstream effectors and signaling pathways.
Genomics/Transcriptomics Analyze changes in gene expression in response to 10-HETE.Identification of 10-HETE-responsive genes and transcription factors.

Development of Advanced Genetic and Pharmacological Tools for Pathway Modulation in Model Systems

To fully elucidate the function of 10-HETE, it is essential to develop and apply advanced tools that can precisely modulate its metabolic pathways in model systems. These tools can be broadly categorized as genetic and pharmacological.

Advanced genetic tools offer the ability to manipulate the genes encoding the enzymes responsible for 10-HETE synthesis and degradation. The CRISPR-Cas9 system, for example, can be used to create knockout models (in cells or animals) of the specific cytochrome P450 enzymes that produce 10-HETE. pnas.orgmdpi.com This would allow researchers to study the physiological consequences of a complete lack of 10-HETE production. Conversely, CRISPR-based technologies can also be used to upregulate the expression of these enzymes to study the effects of 10-HETE overproduction.

Advanced pharmacological tools , such as small molecule inhibitors and activators, are also crucial. The development of potent and selective inhibitors for the enzymes involved in 10-HETE metabolism would provide a means to acutely block its production and study the immediate effects. nih.gov While selective inhibitors for some HETE-producing enzymes exist, the development of compounds that specifically target the enzymes responsible for 10-HETE synthesis is a key future objective. Furthermore, the synthesis of stable analogs of 10-HETE that can act as receptor agonists or antagonists will be invaluable for probing its signaling pathways.

The use of these tools in relevant model systems , from cultured cells to transgenic animals, will be critical. mdpi.com Animal models with genetic modifications in the 10-HETE pathway will allow for in-depth studies of its role in complex physiological processes and in various disease models.

The table below details the advanced tools for studying 10-HETE.

Tool Type Specific Examples Application in 10-HETE Research
Genetic Tools CRISPR-Cas9 gene editingCreation of knockout and knock-in models for enzymes in the 10-HETE pathway.
Pharmacological Tools Small molecule inhibitors/activators, stable analogsAcute modulation of 10-HETE levels and signaling to study its immediate effects.
Model Systems Cell culture, transgenic animalsIn vitro and in vivo investigation of 10-HETE function in health and disease.

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